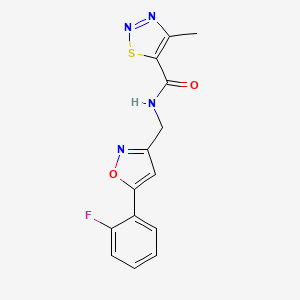

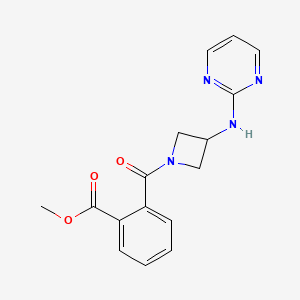

![molecular formula C20H22N2O4 B2410547 4-({3-[(9H-fluoren-9-ylideneamino)oxy]-2-hydroxypropyl}amino)butanoic acid CAS No. 893681-08-8](/img/structure/B2410547.png)

4-({3-[(9H-fluoren-9-ylideneamino)oxy]-2-hydroxypropyl}amino)butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fluorene-based compounds are often used in organic chemistry due to their unique chemical properties. They typically have a three-ring structure with a central five-membered ring flanked by two six-membered rings . The fluorene moiety can participate in various chemical reactions, making it a versatile building block in organic synthesis .

Synthesis Analysis

The synthesis of fluorene-based compounds often involves the formation of the fluorene ring system through cyclization reactions. This can be achieved through various methods, such as Friedel-Crafts acylation, followed by intramolecular cyclization .

Molecular Structure Analysis

The molecular structure of fluorene-based compounds can be analyzed using various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to determine the structure and confirm the identity of these compounds .

Chemical Reactions Analysis

Fluorene-based compounds can undergo a variety of chemical reactions. For example, they can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom in the fluorene ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the melting point and boiling point can be determined using thermal analysis techniques, while the solubility can be determined using solubility tests .

Applications De Recherche Scientifique

Cardiovascular and Antibacterial Effects

One study synthesized fluorene and benzophenone O-oxime ethers containing amino acid residues as new analogs of IPS-339. The most potent compound among these, 2-(3-(9H-fluoren-9-ylideneaminooxy)-2-hydroxypropylamino)-3-methyl-butanoic acid, significantly reduced the heart rate in dogs, suggesting potential cardiovascular applications. Additionally, these compounds demonstrated considerable antibacterial activity against both Gram-negative and Gram-positive bacteria, highlighting their potential as antibacterial agents (Soltani Rad et al., 2014).

Material Science Applications

In the field of material science, 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, a compound with structural similarities, was used to demonstrate the optical gating of synthetic ion channels in nanofluidic devices. This research shows the compound's potential in developing light-induced controlled release systems, sensing, and information processing technologies (Ali et al., 2012).

Analytical Chemistry

The compound 9-fluorenylmethylchloroformate (FMOC-Cl) has been used in analytical chemistry for the derivatization of secondary amino acids, allowing for their selective determination via reversed-phase high-performance liquid chromatography. This method demonstrates the utility of fluorenyl derivatives in enhancing the detection and quantification of specific amino acids in complex mixtures (Einarsson, 1985).

Peptide Synthesis

Furthermore, fluorenyl-derived protecting groups, such as N,O-bis-Fmoc derivatives of Nα-(2-hydroxy-4-methoxybenzyl)amino acids, have been utilized in peptide synthesis. These intermediates help in preparing peptides with reversibly protected peptide bonds, aiding in the synthesis of peptides with 'difficult sequences' and inhibiting interchain association during solid-phase peptide synthesis (Johnson et al., 1993).

Mécanisme D'action

Target of Action

The primary target of this compound is Human Transthyretin (TTR) . TTR is a homotetrameric protein that transports thyroxine (T4) and retinol (vitamin A), through its association with retinol binding protein (RBP) .

Mode of Action

The compound binds to TTR in a dual binding mode . The fluorenyl motif of the compound can occupy alternative hydrophobic binding sites . This interaction inhibits the aggregation of TTR, which is associated with TTR amyloidosis .

Pharmacokinetics

It is known that the compound is a small molecule , which suggests that it may have good bioavailability

Result of Action

The compound’s interaction with TTR inhibits the protein’s aggregation . This action could potentially prevent or treat TTR amyloidosis, a condition characterized by the buildup of abnormal deposits of a protein called amyloid (amyloidosis) in the body’s organs and tissues .

Action Environment

It is known that the compound is stable at room temperature , suggesting that it has good stability under normal environmental conditions.

Safety and Hazards

The safety and hazards associated with a compound depend on its chemical structure and properties. It’s important to handle all chemicals with care and to follow appropriate safety protocols. Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound and recommendations for safe handling .

Orientations Futures

Propriétés

IUPAC Name |

4-[[3-(fluoren-9-ylideneamino)oxy-2-hydroxypropyl]amino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c23-14(12-21-11-5-10-19(24)25)13-26-22-20-17-8-3-1-6-15(17)16-7-2-4-9-18(16)20/h1-4,6-9,14,21,23H,5,10-13H2,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCYZEIXWWRJHLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2=NOCC(CNCCCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-cyclohex-1-en-1-ylethyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2410466.png)

![2-[(2E,6E,10E,14Z,18E,22E,26E,30Z,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaen-1-yl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione](/img/no-structure.png)

methanone](/img/structure/B2410470.png)

![(Z)-2,4-dimethoxy-N-(naphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2410474.png)

![(E)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2410475.png)

![2-(2-chlorophenyl)-1-{4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}-1-ethanone](/img/structure/B2410482.png)

![3,4-diethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2410486.png)